1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
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Overview
Description
1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 5-position and an ethanone group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-hydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives. In this method, naphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group at the desired position .
Industrial Production Methods
Industrial production of 1-(5-hydroxynaphthalen-1-yl)ethanone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanone to 1-(5-hydroxynaphthalen-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-(5-hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can undergo nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 3-position.
1-(4-hydroxynaphthalen-2-yl)ethanone: Similar structure but with the hydroxyl group at the 4-position.
Uniqueness
1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl group can significantly impact the compound’s properties and applications .
Properties
CAS No. |
22301-08-2 |
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Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3 |
InChI Key |
CPADJBGQAVVSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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